molecular formula C7H12LiNO4S B12773986 2-Acrylamido-2-methylpropanesulfonic acid lithium salt CAS No. 77817-87-9

2-Acrylamido-2-methylpropanesulfonic acid lithium salt

Cat. No.: B12773986
CAS No.: 77817-87-9
M. Wt: 213.2 g/mol
InChI Key: NEKSMZUJCUEYAR-UHFFFAOYSA-M
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Description

. This compound is a lithium salt of 2-acrylamido-2-methylpropanesulfonic acid, which is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-acrylamido-2-methylpropanesulfonate can be synthesized through the reaction of 2-acrylamido-2-methylpropanesulfonic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization and formation of the lithium salt.

Industrial Production Methods

In industrial settings, the production of lithium 2-acrylamido-2-methylpropanesulfonate involves large-scale neutralization reactions. The process includes the precise addition of lithium hydroxide to an aqueous solution of 2-acrylamido-2-methylpropanesulfonic acid, followed by purification steps such as filtration and crystallization to obtain the pure lithium salt.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-acrylamido-2-methylpropanesulfonate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polyelectrolytes, which are useful in various applications.

    Substitution Reactions: The sulfonate group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.

    Substitution Reactions: Reagents like alkyl halides can be used in the presence of a base to facilitate substitution.

Major Products Formed

    Polymerization: The major product is a polyelectrolyte with applications in water treatment and other industries.

    Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted sulfonates.

Scientific Research Applications

Lithium 2-acrylamido-2-methylpropanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polyelectrolytes and hydrogels.

    Biology: Employed in the development of biomaterials and drug delivery systems.

    Medicine: Investigated for its potential in creating biocompatible materials for medical devices.

    Industry: Utilized in water treatment, coatings, and adhesives due to its unique properties.

Mechanism of Action

The mechanism of action of lithium 2-acrylamido-2-methylpropanesulfonate involves its ability to form polyelectrolytes through polymerization. These polyelectrolytes can interact with various molecular targets, such as proteins and other macromolecules, through electrostatic interactions. This interaction can influence the behavior of the target molecules, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-acrylamido-2-methylpropanesulfonate
  • Potassium 2-acrylamido-2-methylpropanesulfonate

Uniqueness

Lithium 2-acrylamido-2-methylpropanesulfonate is unique due to the presence of lithium, which imparts specific properties such as enhanced solubility and reactivity compared to its sodium and potassium counterparts. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

CAS No.

77817-87-9

Molecular Formula

C7H12LiNO4S

Molecular Weight

213.2 g/mol

IUPAC Name

lithium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate

InChI

InChI=1S/C7H13NO4S.Li/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1

InChI Key

NEKSMZUJCUEYAR-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(CS(=O)(=O)[O-])NC(=O)C=C

Origin of Product

United States

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